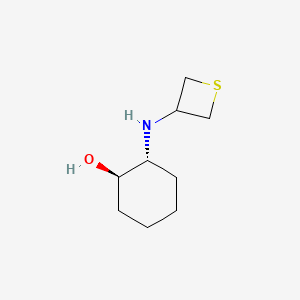
tert-Butyl (1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)carbamate is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a methyl group, and a pyridazinone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)carbamate typically involves the reaction of 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted carbamates.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-Butyl (1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)carbamate is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may be investigated as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of materials with specific properties. It may be incorporated into polymers or other materials to enhance their performance.
Wirkmechanismus
The mechanism of action of tert-Butyl (1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl (2-oxo-1,2-dihydropyridazin-3-yl)carbamate
- tert-Butyl (1-methyl-5-oxo-1,5-dihydropyridazin-3-yl)carbamate
- tert-Butyl (1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)carbamate
Uniqueness
tert-Butyl (1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)carbamate is unique due to its specific substitution pattern and the presence of the tert-butyl group. This structural feature can influence its reactivity and interactions with molecular targets, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C10H15N3O3 |
|---|---|
Molekulargewicht |
225.24 g/mol |
IUPAC-Name |
tert-butyl N-(1-methyl-6-oxopyridazin-3-yl)carbamate |
InChI |
InChI=1S/C10H15N3O3/c1-10(2,3)16-9(15)11-7-5-6-8(14)13(4)12-7/h5-6H,1-4H3,(H,11,12,15) |
InChI-Schlüssel |
ZQRRNRHLJCGUFM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=NN(C(=O)C=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


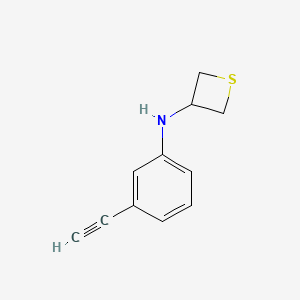

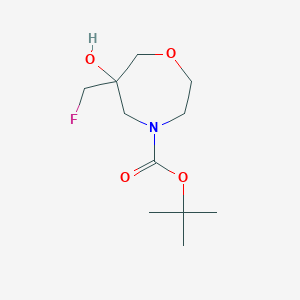
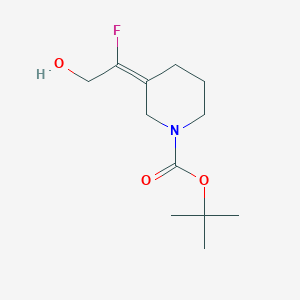


![(3-(Pyridin-2-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B13330616.png)
![N-{[4-(Difluoromethoxy)-3-ethoxyphenyl]methyl}cyclopropanamine](/img/structure/B13330621.png)
![6-(6-Chloropyridin-3-yl)-8-oxo-5,7-diazaspiro[3.4]oct-5-ene-2-carboxylic acid](/img/structure/B13330625.png)
![6-[5-(ethoxycarbonylcarbamoyl)-2,4-dioxo-pyrimidin-1-yl]hexyl N-[6-[6-[5-(ethoxycarbonylcarbamoyl)-2,4-dioxo-pyrimidin-1-yl]hexoxycarbonylamino]hexyl]carbamate](/img/structure/B13330641.png)
![5-Oxaspiro[3.4]octan-8-ol](/img/structure/B13330644.png)
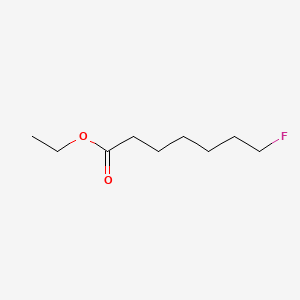
![4-[(4-Amino-1H-pyrazol-1-YL)methyl]phenol](/img/structure/B13330654.png)
